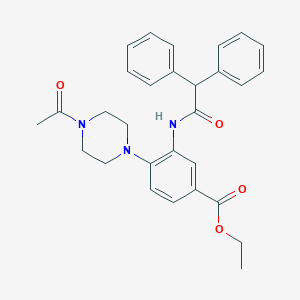![molecular formula C23H29N3O3 B505488 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B505488.png)
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and an acetamide moiety. The presence of these functional groups makes it a versatile molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the 2,3-dimethylphenol intermediate, which is then reacted with an appropriate halogenating agent to form the corresponding phenoxy compound.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative. This is achieved by reacting piperazine with a suitable acylating agent, such as propionyl chloride, to introduce the propionyl group.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative. This is typically carried out using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The acetamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents, such as alkyl halides and aryl halides, can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, as an alpha1-adrenergic receptor antagonist, it binds to the alpha1-adrenergic receptors, inhibiting their activation by endogenous catecholamines such as norepinephrine and epinephrine . This inhibition leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another arylpiperazine-based compound with similar receptor affinity.
Naftopidil: A structurally related alpha1-adrenergic receptor antagonist.
Urapidil: Shares a similar mechanism of action as an alpha1-adrenergic receptor antagonist.
Uniqueness
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29N3O3 |
|---|---|
Molecular Weight |
395.5g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-23(28)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-22(27)16-29-21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,24,27) |
InChI Key |
FOGQPOUQVDQRSN-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3C)C |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B505406.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B505408.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]propanamide](/img/structure/B505409.png)

![5-(3-chloro-4-methoxyphenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B505412.png)
![2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B505413.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B505414.png)
![3-butoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B505415.png)
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505416.png)
![N-[3-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B505420.png)
![2-iodo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B505424.png)
![5-(3-fluorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B505426.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-fluorophenyl)-2-furamide](/img/structure/B505427.png)
![5-(3-fluorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B505428.png)
